molecular formula C15H14N2O2 B1671253 Eslicarbazepine CAS No. 104746-04-5

Eslicarbazepine

Número de catálogo: B1671253
Número CAS: 104746-04-5
Peso molecular: 254.28 g/mol
Clave InChI: BMPDWHIDQYTSHX-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La eslicarbazepina es un medicamento anticonvulsivo utilizado principalmente para tratar las convulsiones de inicio parcial en pacientes con epilepsia. Es un profármaco que se convierte rápidamente en su metabolito activo, eslicarbazepina, en el cuerpo. La eslicarbazepina funciona inhibiendo los canales de sodio dependientes de voltaje, estabilizando así las membranas neuronales y previniendo la activación neuronal repetitiva .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de acetato de eslicarbazepina implica la acetilación de eslicarbazepina. El proceso generalmente incluye los siguientes pasos:

    Trituración de Ingredientes Activos: El ingrediente activo, el acetato de eslicarbazepina, se tritura hasta obtener un polvo fino.

    Mezcla de Materiales Granuladores: El acetato de eslicarbazepina triturado se mezcla con materiales granuladores como croscarmelosa sódica y povidona.

    Granulación: La mezcla se granula para formar gránulos uniformes.

    Secado: Los gránulos se secan para eliminar la humedad.

    Adición de Materiales Auxiliares: Se añaden materiales auxiliares adicionales, como el estearato de magnesio, a los gránulos secos.

    Tableteado: La mezcla final se comprime en tabletas.

Métodos de Producción Industrial: En entornos industriales, la producción de tabletas de acetato de eslicarbazepina implica pasos similares pero a mayor escala. El proceso incluye el uso de mezcladores de alta capacidad, granuladores y prensas de tabletas para garantizar la uniformidad y la coherencia en el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La eslicarbazepina sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales:

Aplicaciones Científicas De Investigación

Focal Seizures

Eslicarbazepine is primarily approved as an adjunctive therapy for adults with partial-onset seizures. Its efficacy has been established through numerous clinical trials demonstrating significant reductions in seizure frequency.

  • Clinical Trials : A pivotal study showed that this compound significantly reduced seizure frequency in patients with focal seizures. In a non-interventional study involving 117 patients, 82% achieved at least a 50% reduction in seizure frequency after three months of treatment .
Study DurationPatient PopulationDosage RangeSeizure Reduction Rate
3 months117 patients400-1600 mg82%
12 monthsVaries800 mg/day62% seizure-free rate

Elderly Patients

Research indicates that this compound is well-tolerated and effective in elderly patients with focal seizures. A retrospective survey involving patients over 65 years showed a retention rate of 69% and a responder rate of 62% after one year of treatment .

  • Key Findings :
    • Mean age: 71.2 years
    • Average dose: 850 mg/day
    • Common adverse effects: Dizziness, nausea, ataxia

Chronic Pain Management

Recent studies have explored the potential use of this compound in managing chronic pain conditions, such as fibromyalgia. A phase II clinical trial aimed to assess the efficacy of this compound in relieving pain associated with fibromyalgia.

  • Study Design : This randomized, double-blind, placebo-controlled trial involved approximately 480 subjects over a period of 13 weeks, focusing on pain relief and safety .
Treatment GroupDosageDuration
This compound400 mg / 800 mg / 1200 mg dailyUp to 13 weeks
PlaceboIdentical appearanceUp to 13 weeks

Case Study: Transition from Other Antiepileptics

In a post-authorisation study involving patients switching from carbamazepine or oxcarbazepine to this compound, significant improvements were noted:

  • Results :
    • Median decrease in monthly seizures was observed.
    • A notable percentage achieved seizure freedom or significant reduction in seizures (over 80%) within three months .

Mecanismo De Acción

La eslicarbazepina ejerce sus efectos inhibiendo los canales de sodio dependientes de voltaje. Esta inhibición estabiliza el estado inactivo de los canales de sodio, evitando su retorno al estado activado. Esta acción reduce la probabilidad de activación neuronal repetitiva, que es una característica de la actividad convulsiva. Los objetivos moleculares y las vías exactas involucradas incluyen los canales de sodio dependientes de voltaje en las neuronas .

Compuestos Similares:

  • Carbamazepina
  • Oxcarbazepina
  • Levetiracetam

Comparación:

La eslicarbazepina destaca por su mayor selectividad para los canales de sodio inactivos y su favorable perfil de seguridad en comparación con los anticonvulsivos más antiguos .

Comparación Con Compuestos Similares

  • Carbamazepine
  • Oxcarbazepine
  • Levetiracetam

Comparison:

This compound stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .

Actividad Biológica

Eslicarbazepine acetate (ESL) is a third-generation antiepileptic drug (AED) primarily used for the treatment of partial-onset seizures in adults and children. Its biological activity is characterized by its unique mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article presents a comprehensive overview of these aspects, supported by data tables and research findings.

This compound functions mainly as a voltage-gated sodium channel blocker . Unlike traditional sodium channel blockers, ESL selectively enhances slow inactivation of these channels while stabilizing the inactivated state, leading to reduced neuronal excitability and inhibition of sustained repetitive firing. This mechanism is crucial for its anticonvulsant properties and differentiates it from other AEDs like carbamazepine (CBZ) and oxcarbazepine (OXC) .

Key Mechanisms:

  • Inhibition of Voltage-Gated Sodium Channels : ESL stabilizes the inactivated state of sodium channels, preventing their return to an active state.
  • Inhibition of T-Type Calcium Channels : In vitro studies suggest that ESL also inhibits T-type calcium channels, contributing to its anticonvulsant effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is notable for its high bioavailability, extensive metabolism, and elimination characteristics.

Parameter Value
BioavailabilityHigh (peak serum concentration at 1-4 hours)
Volume of Distribution61.3 L (for a 70 kg individual)
Plasma Protein Binding<40%
Half-Life10-20 hours in healthy subjects; 13-20 hours in epilepsy patients
ClearancePrimarily renal excretion; two-thirds unchanged

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound as both monotherapy and adjunctive therapy for drug-resistant focal epilepsy. A systematic review indicated that ESL significantly reduces seizure frequency compared to placebo.

Summary of Clinical Trials:

  • Study Population : Adults and children aged 2-77 years with drug-resistant focal epilepsy.
  • Trial Design : Randomized controlled trials with treatment durations ranging from 12 to 18 weeks.
  • Results :
    • ≥50% Reduction in Seizure Frequency :
      • Adults: Relative Risk (RR) 1.71 (95% CI: 1.42 to 2.05) .
      • Children: RR 1.35 (95% CI: 0.98 to 1.87) .
    • Freedom from Seizures : RR 3.16 (95% CI: 1.73 to 5.78) .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

  • Common Side Effects : Dizziness, nausea, somnolence, vomiting, and diplopia.
  • Discontinuation Rates : Higher among patients receiving ESL compared to placebo due to side effects .

Case Studies

A post-authorisation study involving patients transitioning from other AEDs to ESL demonstrated significant reductions in seizure frequency:

  • Patient Cohort : 40 patients with a minimum follow-up period of three months.
  • Results : Median seizure frequency dropped by 63.6% (P<0.001), with some patients achieving an 80% reduction or more .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to investigate eslicarbazepine’s mechanism of action?

Methodological Answer: this compound’s sodium channel modulation is studied using in vitro electrophysiological assays (e.g., voltage-clamp experiments on transfected cells or brain slices) to measure slow inactivation kinetics. Animal models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents) validate anticonvulsant efficacy. Clinical correlations use ex vivo brain tissue from epilepsy patients to assess drug penetration and target engagement .

Q. How are clinical trials for this compound structured to evaluate efficacy and safety?

Methodological Answer: Phase III trials typically employ randomized, double-blind, placebo-controlled designs with primary endpoints like seizure frequency reduction. Key considerations include:

  • Stratification by baseline seizure type (e.g., focal vs. generalized).
  • Dose-titration phases to minimize adverse effects (e.g., dizziness).
  • Long-term open-label extensions to assess tolerability over ≥1 year. Safety monitoring includes standardized scales for neurocognitive effects and serum level measurements to avoid drug-drug interactions .

Q. What biomarkers are used to assess this compound’s therapeutic response?

Methodological Answer:

  • EEG biomarkers : Reduction in interictal epileptiform discharges.
  • Pharmacokinetic markers : Plasma concentration-time profiles to confirm adherence and optimal dosing.
  • Neuroimaging : Functional MRI to evaluate changes in seizure network activity. Biomarker validation requires correlation with clinical outcomes (e.g., ≥50% seizure reduction) in prospective cohorts .

Q. How is this compound’s metabolic pathway analyzed in pharmacokinetic studies?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound and its metabolites (e.g., R-licarbazepine) in plasma/urine. Studies often include:

  • CYP450 phenotyping (e.g., CYP2C19 genotyping) to identify poor metabolizers.
  • Drug interaction assays with probes like omeprazole to assess enzyme induction potential .

Q. What statistical methods are used to analyze this compound’s efficacy in clinical trials?

Methodological Answer:

  • Mixed-effects Poisson regression for seizure count data.
  • Kaplan-Meier analysis for time-to-first-seizure outcomes.
  • ANCOVA adjusted for baseline seizure frequency and covariates (e.g., age, concomitant AEDs). Sensitivity analyses address missing data via multiple imputation or worst-case scenarios .

Advanced Research Questions

Q. How can Box-Behnken design optimize this compound tablet formulation parameters?

Methodological Answer: A 3³ Box-Behnken design evaluates factors like polymer concentration (polyvinylpyrrolidone), disintegrant (tapioca starch), and binder (galbanum gum). Responses include disintegration time (Y1) and % drug release at 45 min (Y2). Optimization uses response surface methodology (RSM) and ANOVA to identify significant interactions (p<0.05). Validation involves comparing predicted vs. observed responses in pilot batches .

Q. How do researchers resolve contradictions in this compound’s efficacy across heterogeneous populations?

Methodological Answer: Subgroup meta-analyses stratify data by age, comorbidities (e.g., renal impairment), or genetic factors (e.g., SCN1A variants). Sensitivity analyses exclude outliers or low-quality studies (assessed via Cochrane Risk of Bias Tool ). Individual participant data (IPD) meta-analysis enables dose-response modeling and identification of non-responder phenotypes .

Q. What in silico approaches predict this compound’s drug interaction potential?

Methodological Answer:

  • Physiologically based pharmacokinetic (PBPK) modeling simulates CYP3A4/2C19-mediated interactions (e.g., with oral contraceptives).
  • Molecular docking studies assess this compound’s binding affinity to sodium channel subtypes (e.g., Nav1.2 vs. Nav1.6). Validation requires in vitro data (e.g., human hepatocyte induction assays) and clinical pharmacokinetic studies .

Q. How can adaptive trial designs improve this compound dose-finding in pediatric populations?

Methodological Answer: Bayesian response-adaptive randomization adjusts dosing arms based on interim safety/efficacy data. Key steps:

  • Define prior distributions using adult pharmacokinetic data.
  • Use continuous reassessment methods (CRM) to minimize toxicity.
  • Incorporate biomarkers (e.g., trough plasma levels) as surrogate endpoints. Ethical oversight ensures equipoise between arms during adaptation .

Q. What strategies mitigate bias in retrospective studies of this compound’s long-term outcomes?

Methodological Answer:

  • Propensity score matching balances confounding variables (e.g., baseline seizure severity).
  • Time-dependent Cox models account for treatment discontinuation or dose changes.
  • Electronic health record (EHR) validation via manual chart review reduces misclassification bias.
    Sensitivity analyses test robustness to unmeasured confounders (e.g., E-value analysis ) .

Propiedades

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

104746-04-5
Record name Eslicarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104746-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eslicarbazepine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eslicarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESLICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Eslicarbazepine
Eslicarbazepine
Eslicarbazepine
Eslicarbazepine
Eslicarbazepine
Eslicarbazepine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.